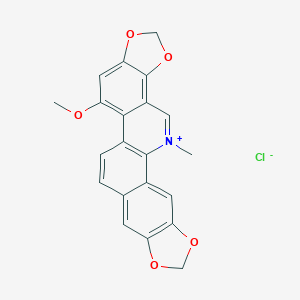

Chelirubine Chloride

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

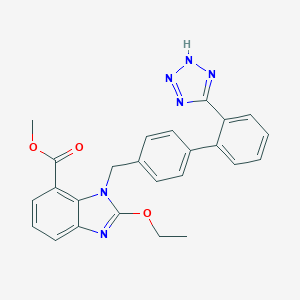

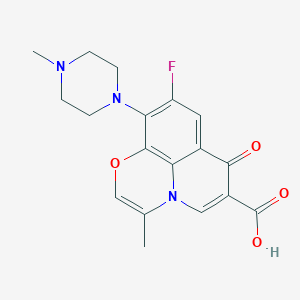

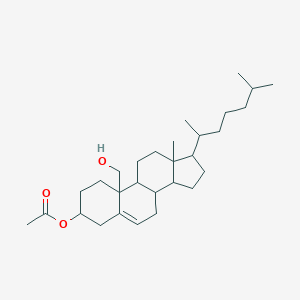

Chelirubine Chloride is a chemical compound with the molecular formula C21H16ClNO5 . It is used in the treatment of various conditions including immunological or metabolic dysfunction, cancer, bacterial, fungal and viral infections, radiation damage, epilepsy, multiple sclerosis, skin diseases, postoperative wounds, pain, sleeping disease, herpes infections, influenza virus infections, skin tumors, allergies, and chronic fatigue .

Synthesis Analysis

The synthesis of Chelirubine Chloride has been studied using 2D NMR spectroscopy and mass spectrometry. Chelirubine Chloride upon treatment with Na2CO3 yielded a free base which possessed the constitution of bis(5,6-dihydrochelirubin-6-yl) ether .Molecular Structure Analysis

The structures of Chelirubine and its analogs have been examined by 2D NMR spectroscopy and mass spectrometry . Further studies are needed to fully understand the molecular structure of Chelirubine Chloride.Chemical Reactions Analysis

Chelirubine Chloride undergoes several chemical reactions. For instance, it reacts with Na2CO3 to yield a free base which possessed the constitution of bis(5,6-dihydrochelirubin-6-yl) ether . More research is needed to fully understand the chemical reactions involving Chelirubine Chloride.Physical And Chemical Properties Analysis

The physical and chemical properties of Chelirubine Chloride are not well documented in the literature. More research is needed to fully understand these properties .科研应用

Chemoinformatics and Drug Discovery

Chemoinformatics encompasses the storage, organization, analysis, and visualization of chemical information, playing a crucial role in drug discovery and development. Advances in this field, particularly in relation to high-throughput experimental techniques, have revitalized its importance for identifying and analyzing potential therapeutic compounds (Agrafiotis et al., 2007).

Electrochemical Processes in Water Treatment

Electrochemical methods have been explored for removing contaminants from water, using electrolyte solutions that may include chloride. The performance of these treatments can significantly depend on the presence of different ions, including chloride, highlighting the importance of understanding ionic interactions in environmental and possibly biomedical contexts (Radjenovic & Sedlak, 2015).

Bioanalytical Studies

Bioanalysis is critical in understanding the behavior of chemical compounds, such as bilirubin, under various conditions, including their interaction with light and radiation, solvent effects, and temperature dependence. This research can provide insight into the stability, transformation, and analysis of chemicals, potentially applicable to compounds like Chelirubine Chloride (Pillay et al., 2003).

Understanding Ionic Interactions

Research on ions and ionic interactions has grown, especially in the study of ionic liquids. Understanding these interactions is fundamental for the development of new pharmaceuticals and biotechnological applications, providing a framework that could apply to the study of specific compounds like Chelirubine Chloride in biomedical applications (Egorova & Ananikov, 2018).

Safety And Hazards

性质

IUPAC Name |

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NO5.ClH/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METXFOLRORBRGD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326744 |

Source

|

| Record name | Chelirubine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chelirubine Chloride | |

CAS RN |

30044-85-0 |

Source

|

| Record name | Chelirubine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)